molecular formula C18H30Cl2N2O3 B2610328 1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride CAS No. 1396849-91-4

1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride

Cat. No.: B2610328
CAS No.: 1396849-91-4
M. Wt: 393.35
InChI Key: WGHRZAAECWFCSA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride is a high-purity chemical compound designed for pharmaceutical and biological research. This synthetic small molecule features a piperazine core, a privileged scaffold in medicinal chemistry that is frequently incorporated into bioactive molecules and FDA-approved drugs . The piperazine ring is known to positively influence the physicochemical properties of lead compounds, often serving as a key structural element to optimize pharmacokinetic profiles and as a scaffold to correctly position pharmacophoric groups for target interaction . The compound's structure, which includes a cyclopropyl group and a dimethoxybenzyl moiety, suggests potential for diverse research applications. Piperazine-containing compounds are widely explored in drug discovery, particularly in the development of kinase inhibitors, receptor modulators, and anticancer agents . For instance, piperazine derivatives are found in potent, orally bioavailable inhibitors of protein-protein interactions, such as those targeting the WIN site of the nuclear scaffolding protein WDR5, a high-profile target in oncology . This product is provided for research purposes and must not be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

1-cyclopropyl-2-[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3.2ClH/c1-22-16-9-14(10-17(11-16)23-2)12-19-5-7-20(8-6-19)13-18(21)15-3-4-15;;/h9-11,15,18,21H,3-8,12-13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHRZAAECWFCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2)CC(C3CC3)O)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Levocetirizine Dihydrochloride

Structural Features :

  • Core : Piperazine ring substituted with a 4-chlorophenylbenzyl group and an ethoxyacetic acid side chain.
  • Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl (461.81 g/mol) .

Key Differences :

  • Substituents: Levocetirizine contains a chlorophenylbenzyl group and a carboxylic acid derivative, whereas the target compound features a 3,5-dimethoxybenzyl group and a cyclopropyl-ethanol moiety.
  • Pharmacology: Levocetirizine is a well-established antihistamine targeting H₁ receptors, with high selectivity and minimal CNS penetration due to its polar carboxylic acid group .
1-{1-[2-Hydroxy-3-(piperazin-1-yl)propyl]-2,4-dimethyl-1H-pyrrol-3-yl}ethan-1-one Dihydrochloride

Structural Features :

  • Core : Piperazine linked to a hydroxypropyl-pyrrole scaffold.
  • Molecular Formula : C₁₅H₂₆ClN₃O₂ (315.84 g/mol) .

Key Differences :

  • Scaffold: The pyrrole ring in this compound contrasts with the target compound’s cyclopropyl-ethanol chain.
  • Functional Groups : The acetyl group on the pyrrole may confer metabolic instability compared to the dimethoxybenzyl group in the target compound, which could improve bioavailability.

Structural and Functional Analysis Table

Parameter Target Compound Levocetirizine Dihydrochloride Pyrrole-Piperazine Derivative
Core Structure Piperazine + cyclopropyl-ethanol + dimethoxybenzyl Piperazine + chlorophenylbenzyl + ethoxyacetic acid Piperazine + hydroxypropyl-pyrrole + acetyl
Molecular Formula Not available in evidence C₂₁H₂₅ClN₂O₃·2HCl C₁₅H₂₆ClN₃O₂
Molar Mass (g/mol) Hypothetically >400 (based on substituents) 461.81 315.84
Key Substituents 3,5-Dimethoxybenzyl, cyclopropyl 4-Chlorophenylbenzyl, carboxylic acid derivative Pyrrole, acetyl
Predicted Solubility Moderate (dihydrochloride salt enhances solubility) High (polar carboxylic acid) Moderate (acetyl group may reduce solubility)

Research Implications and Limitations

  • Pharmacological Potential: The target compound’s dimethoxybenzyl group may enhance receptor binding affinity compared to Levocetirizine’s chlorophenyl group, while the cyclopropyl moiety could improve metabolic stability .
  • Evidence Gaps: No direct pharmacological or clinical data for the target compound are available in the provided evidence. Current comparisons are speculative and based on structural analogs.
  • Future Directions : Synthesis and in vitro assays (e.g., receptor binding, solubility studies) are required to validate hypotheses.

Biological Activity

1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride is a synthetic organic compound that has garnered attention due to its potential pharmacological properties. This compound features a cyclopropyl group and a piperazine ring substituted with a 3,5-dimethoxybenzyl moiety, which may influence its interactions with biological targets, particularly neurotransmitter receptors.

Biological Activity Overview

The biological activity of this compound is primarily associated with its interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Compounds with similar structures have shown significant activity against various neurological disorders, suggesting that this compound may also possess therapeutic potential in treating such conditions.

Research indicates that this compound may exhibit its biological effects through:

  • Binding Affinity : Molecular docking studies suggest strong binding interactions with serotonin and dopamine receptors, characterized by hydrogen bonding and hydrophobic contacts.
  • Neurotransmitter Modulation : Similar piperazine derivatives have been shown to modulate neurotransmitter levels, potentially leading to antidepressant or anxiolytic effects .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant serotonin reuptake inhibition. For instance, a related compound was shown to effectively antagonize the depletion of serotonin in the hypothalamus during pharmacological testing .

Comparative Analysis with Similar Compounds

A comparative analysis of similar compounds highlights the unique structural features of this compound:

Compound NameStructural FeaturesUnique Characteristics
1-Cyclopropyl-2-(4-benzylpiperazin-1-yl)ethanolLacks methyl substitution on benzyl ringSimpler structure may exhibit different pharmacodynamics
1-Cyclopropyl-2-(4-(3,4-dimethoxybenzyl)piperazin-1-yl)ethanolContains methoxy groups on benzyl ringPotentially enhanced lipophilicity and receptor selectivity
1-Cyclobutyl-2-(4-(2-methylbenzyl)piperazin-1-yl)ethanolCyclobutyl instead of cyclopropylDifferent steric effects may influence activity

Potential Therapeutic Applications

Given its interactions with neurotransmitter systems, this compound could be explored for various therapeutic applications:

  • Antidepressant : The modulation of serotonin levels suggests potential use in treating depression.
  • Anxiolytic : Similar compounds have exhibited anxiolytic properties, indicating possible benefits for anxiety disorders.

Q & A

Q. What synthetic routes are recommended for synthesizing 1-Cyclopropyl-2-(4-(3,5-dimethoxybenzyl)piperazin-1-yl)ethanol dihydrochloride?

Methodological Answer: The synthesis typically involves three stages:

Nucleophilic substitution : React 3,5-dimethoxybenzyl chloride with piperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the 4-(3,5-dimethoxybenzyl)piperazine intermediate .

Cyclopropanation : Introduce the cyclopropyl group via a Grignard reaction or transition-metal-catalyzed coupling.

Salt formation : Treat the free base with hydrochloric acid in ethanol to precipitate the dihydrochloride salt.

Q. Key Considerations :

  • Purify intermediates via column chromatography or recrystallization.
  • Monitor reaction progress using TLC or HPLC-MS .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Technique Purpose Sample Preparation
¹H/¹³C NMR Confirm structure, assess purityDissolve in DMSO-d₆ or CDCl₃; note dihydrochloride salts may require deuterated water for solubility .
HPLC-MS Quantify purity and detect impuritiesUse reverse-phase C18 column with acidic mobile phase (0.1% formic acid) .
Elemental Analysis Validate stoichiometry of dihydrochloride saltDry sample thoroughly to avoid hydration interference .

Note : X-ray crystallography can resolve ambiguities in stereochemistry but requires high-quality single crystals .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer: Adopt the ICReDD framework :

Quantum chemical calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify energetically favorable pathways.

Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, solvent ratio) with minimal trials .

Feedback loop : Validate computational predictions experimentally and refine models using empirical data.

Q. Example Workflow :

  • Screen solvents (DMF vs. THF) for piperazine substitution using activation energy calculations.
  • Predict optimal HCl stoichiometry for salt formation via pKa simulations .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer: Step 1: Identify Variables

  • Purity : Re-analyze batches via HPLC-MS; impurities >0.1% can skew results .
  • Assay conditions : Compare buffer pH, cell lines, and incubation times (e.g., differences in serum protein binding may alter bioavailability).

Q. Step 2: Validate Mechanisms

  • Conduct orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).
  • Use isotopic labeling (e.g., ³H/¹⁴C) to track metabolite interference .

Q. Step 3: Replicate Studies

  • Collaborate with independent labs to confirm findings.
  • Publish raw data and statistical analyses (e.g., ANOVA) to enhance reproducibility .

Q. What strategies resolve discrepancies in NMR spectra due to salt formation?

Methodological Answer:

  • Solvent selection : Use D₂O or DMSO-d₆ to dissolve dihydrochloride salts. Acidic protons (e.g., NH⁺) may appear broadened or split .
  • pH adjustment : Titrate with NaOD to deprotonate NH⁺ groups and simplify splitting patterns.
  • Comparative analysis : Contrast free base and salt spectra to assign peaks unambiguously .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced efficacy?

Methodological Answer: Target Modifications :

Region Modification Rationale
CyclopropylReplace with spirocyclic groupsEnhance metabolic stability .
3,5-DimethoxybenzylSubstitute with halogenated analogsImprove target binding via hydrophobic interactions .
PiperazineIntroduce methyl groupsModulate pharmacokinetics (e.g., CNS penetration) .

Q. Validation :

  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes.
  • Synthesize derivatives via parallel synthesis and screen in vitro .

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